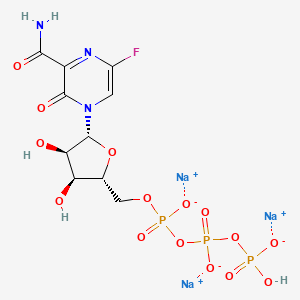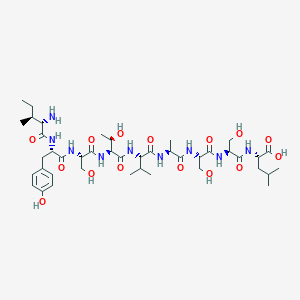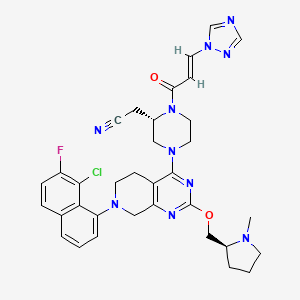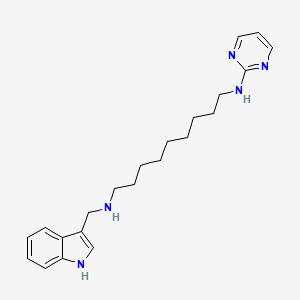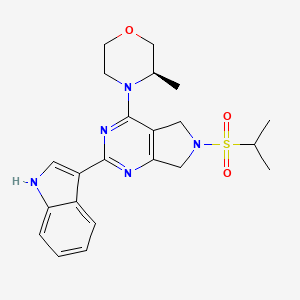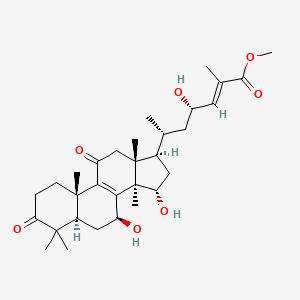
Ganoderterpene A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has garnered significant attention due to its potent anti-inflammatory and neuroprotective properties . It is part of a broader class of bioactive compounds found in Ganoderma species, which have been used in traditional medicine for centuries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ganoderterpene A involves several steps, starting from simpler triterpenoid precursors. The key steps typically include cyclization, oxidation, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound often relies on the cultivation of Ganoderma lucidum under controlled conditions. The mushrooms are harvested, dried, and subjected to extraction processes using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ganoderterpene A undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl groups.
Reduction: Reduces carbonyl groups back to hydroxyl groups.
Substitution: Replaces functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like halides or alkoxides.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Ganoderterpene A has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
Ganoderterpene A exerts its effects primarily through the inhibition of the MAPK and TLR-4/NF-κB signaling pathways. By suppressing these pathways, it reduces the production of pro-inflammatory cytokines and prevents apoptosis in neuronal cells. This dual action makes it a promising candidate for treating neuroinflammatory conditions .
Comparaison Avec Des Composés Similaires
Ganoderic Acid A: Another triterpenoid from Ganoderma lucidum with similar anti-inflammatory properties.
Lucidenic Acid: Known for its anti-cancer and hepatoprotective effects.
Inonophenol A-C: Phenolic compounds from Inonotus hispidus with neuroprotective activities.
Uniqueness: Ganoderterpene A stands out due to its specific inhibition of both MAPK and TLR-4/NF-κB pathways, providing a broader range of anti-inflammatory and neuroprotective effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C31H46O7 |
|---|---|
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
methyl (E,4S,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoate |
InChI |
InChI=1S/C31H46O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h12,16,18-20,22,24,32-33,36H,9-11,13-15H2,1-8H3/b17-12+/t16-,18+,19-,20+,22+,24+,29+,30-,31+/m1/s1 |
Clé InChI |
JAIKYJIBDHQRJO-HHNUDIMESA-N |
SMILES isomérique |
C[C@H](C[C@@H](/C=C(\C)/C(=O)OC)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |
SMILES canonique |
CC(CC(C=C(C)C(=O)OC)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


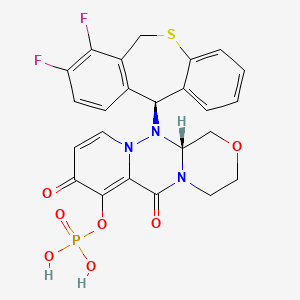

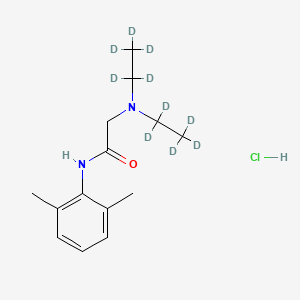


![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)

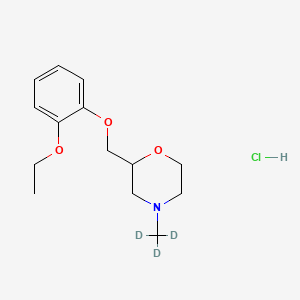
![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)
